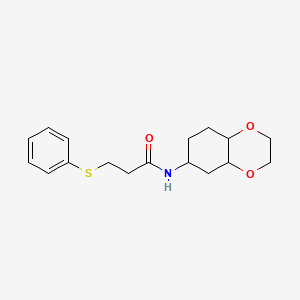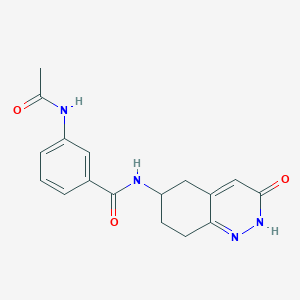
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide, commonly known as OBDPA, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research fields. OBDPA has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. OBDPA has also been studied for its potential applications in the fields of drug delivery, drug metabolism, and drug-targeting.
科学的研究の応用
OBDPA has been studied for its potential applications in a variety of scientific research fields. OBDPA has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. OBDPA has also been studied for its potential applications in the fields of drug delivery, drug metabolism, and drug-targeting. OBDPA has been used in cell culture studies to investigate the effects of drug delivery systems on cell viability and metabolism. OBDPA has also been used in animal studies to evaluate the pharmacokinetics and pharmacodynamics of drugs.
作用機序
OBDPA is believed to exert its biological and pharmacological effects through a number of mechanisms. OBDPA has been found to inhibit the activity of enzymes involved in inflammation, cancer, and viral infections. OBDPA has also been found to act as an agonist of certain G-protein coupled receptors, which may explain its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, OBDPA has been found to act as a ligand for certain nuclear receptors, which may explain its potential applications in drug delivery, drug metabolism, and drug-targeting.
Biochemical and Physiological Effects
OBDPA has been found to have a number of biochemical and physiological effects. OBDPA has been found to inhibit the activity of enzymes involved in inflammation, cancer, and viral infections. OBDPA has also been found to act as an agonist of certain G-protein coupled receptors, which may explain its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, OBDPA has been found to act as a ligand for certain nuclear receptors, which may explain its potential applications in drug delivery, drug metabolism, and drug-targeting.
実験室実験の利点と制限
OBDPA has a number of advantages and limitations for use in laboratory experiments. OBDPA is an easily synthesized compound and is readily available in a variety of forms. OBDPA is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, OBDPA is non-toxic and has low levels of toxicity. However, OBDPA is not water soluble and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in order to be used in experiments.
将来の方向性
The potential applications of OBDPA are numerous and varied. OBDPA has been studied for its potential applications in drug delivery, drug metabolism, and drug-targeting. Additionally, OBDPA has been studied for its potential applications in the fields of cancer, inflammation, and viral infections. OBDPA has also been studied for its potential applications in the fields of gene therapy, stem cell therapy, and tissue engineering. Additionally, OBDPA has been studied for its potential applications in the fields of immunology, neurology, and endocrinology. Finally, OBDPA has been studied for its potential applications in the fields of drug development and drug discovery.
合成法
OBDPA can be synthesized through a variety of methods, including the use of aryl halides, aryl sulfonates, and aryl sulfonamide derivatives. The most common method of synthesis involves the reaction of an aryl halide with an aryl sulfonate in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction produces a product that is a mixture of the desired OBDPA and the side product, aryl sulfonamide. The aryl sulfonamide can be removed by chromatography, leaving the desired OBDPA.
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(8-11-22-14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)21-10-9-20-15/h1-5,13,15-16H,6-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBJSVEKPXQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCSC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)

![3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429591.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429594.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6429610.png)
![1-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429619.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B6429658.png)
![1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6429665.png)